1-(Methylsulfonyl)piperazine
Overview
Description
1-(Methylsulfonyl)piperazine is an organic compound with the molecular formula C5H12N2O2S. It is a derivative of piperazine, featuring a methylsulfonyl group attached to the nitrogen atom of the piperazine ring. This compound is a white to almost white solid, slightly soluble in water, and has a melting point of 99°C . It is widely used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
1-(Methylsulfonyl)piperazine can be synthesized through several methods:
Reaction with Methanesulfonyl Chloride: One common method involves the reaction of N-methylpiperazine with methanesulfonyl chloride.
Direct Reaction: Another method involves the direct reaction of methanesulfonyl chloride with N-methylpiperazine, producing this compound.
Industrial production methods often involve these reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Methylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Methylsulfonyl)piperazine has several applications in scientific research:
Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including those with potential antiallergic and anti-ischemic properties.
Organic Synthesis: This compound serves as a reagent in organic synthesis, particularly in the removal of protecting groups from sulfides.
Catalysis: It can act as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)piperazine involves its ability to interact with various molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as inflammation and oxidative stress .
Comparison with Similar Compounds
1-(Methylsulfonyl)piperazine can be compared with other sulfonyl-containing piperazine derivatives:
1-(Phenylsulfonyl)piperazine: This compound has a phenyl group instead of a methyl group attached to the sulfonyl moiety, which can influence its reactivity and biological activity.
1-(Benzylsulfonyl)piperazine: The presence of a benzyl group can enhance the lipophilicity and membrane permeability of the compound.
These similar compounds highlight the unique properties of this compound, such as its balance between hydrophilicity and reactivity, making it a valuable reagent in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
1-methylsulfonylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c1-10(8,9)7-4-2-6-3-5-7/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAKLGGGMWORRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55276-43-2 | |
Record name | 1-(Methylsulfonyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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